1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole
Description
1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole is a pyrazole-based compound featuring a 4-bromo-2-fluorophenylmethyl substituent at the N1 position of the pyrazole ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. For instance, derivatives of this compound have been explored as therapeutic agents, such as Vandetanib analogs targeting tyrosine kinase receptors . The compound is typically synthesized via coupling reactions involving bromo-fluoroaryl halides and pyrazole precursors under basic conditions, as exemplified by the use of NaHCO₃ and THF in related syntheses . Characterization includes NMR (¹H, ¹³C), HRMS, and elemental analysis, with molecular weights typically ranging between 380–660 g/mol depending on additional functional groups .
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWFEMCXEITUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 1-(2-Fluorophenyl)-1H-pyrazole
One established method involves the bromination of 1-(2-fluorophenyl)-1H-pyrazole to introduce the bromine substituent at the 4-position of the phenyl ring, yielding 4-bromo-1-(2-fluorophenyl)-1H-pyrazole, a close structural analog of the target compound.
- Dissolve 1-(2-fluorophenyl)-1H-pyrazole in acetic acid.
- Add bromine dissolved in acetic acid at 0°C.
- Stir the reaction mixture at room temperature for 16 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate.
- Extract with ethyl acetate, dry over sodium sulfate, and concentrate.
- Purify the crude product by flash column chromatography using silica gel and a hexanes-ethyl acetate solvent system (1:1).
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Solvent | Acetic acid |
| Bromine amount | 3 g (18.5 mmol) |
| Temperature | 0°C to room temperature |
| Reaction Time | 16 hours |
| Workup | Quench with NaHCO3, extraction with ethyl acetate |
| Purification | Flash column chromatography |
| Yield | 46% |
| Product Confirmation | LC/MS m/z [M+H]+ = 241.2; 1H-NMR consistent with expected structure |
This method provides a moderate yield and is suitable for introducing the bromine substituent selectively on the aromatic ring of the pyrazole derivative.
N-Alkylation of 1H-pyrazole with 4-Bromo-2-fluorobenzyl Bromide
Another synthetic approach involves the preparation of the target compound via N-alkylation of 1H-pyrazole using 4-bromo-2-fluorobenzyl bromide as the electrophilic alkylating agent.
- Prepare 4-bromo-2-fluorobenzyl bromide from the corresponding benzyl alcohol or via bromination of 4-bromo-2-fluorotoluene.
- React 1H-pyrazole with 4-bromo-2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
- Use a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
- Heat the reaction mixture to 80-100°C for several hours to ensure complete alkylation.
- Purify the product by recrystallization or column chromatography.
Reaction Conditions and Notes:
| Parameter | Details |
|---|---|
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-100°C |
| Reaction Time | Several hours |
| Purification | Recrystallization or chromatography |
| Product | N-[(4-bromo-2-fluorophenyl)methyl]-1H-pyrazole (or methylated analogs) |
This method allows for the formation of the N-substituted pyrazole by a nucleophilic substitution mechanism and is adaptable for various pyrazole derivatives.
Regioselective Condensation and Functionalization via Benzotriazole Intermediates
A more advanced synthetic strategy involves the regioselective condensation of α-benzotriazolylenones with hydrazines to form pyrazoline intermediates, which upon base treatment yield pyrazole derivatives with functionalization at specific positions.
- The benzotriazole group increases the acidity of the α-proton, allowing selective functionalization at the 4-position of the pyrazoline ring.
- This method can yield tetrasubstituted pyrazoles with high regioselectivity.
- Yields reported range from 50% to 94% depending on the substrates and conditions.
This approach is useful for synthesizing highly substituted pyrazoles but may require additional steps to introduce the bromine and fluorine substituents on the phenyl ring.
Multi-Step Synthesis Involving Substitution and Reduction Cyclization (Patent Method)
A patented method for preparing related pyrazole intermediates involves:
- Substitution reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl) ethanone to form an amino ethanone intermediate.
- Reduction and cyclization of this intermediate using metallic indium and hydrochloric acid to form the pyrazole-containing quinoxaline derivative.
| Step | Conditions/Details |
|---|---|
| Substitution Reaction | 4-bromo-2-nitroaniline (1 equiv) + ethanone (0.5-1.5 equiv), solvent: water or organic solvents, 50-150°C, reflux 3-4 h |
| Reduction Cyclization | Intermediate + indium (2-3 equiv) + HCl (4-6 equiv), solvent: methanol, ethanol, or others, 50-150°C, reflux 3-4 h |
| Purification | Extraction, drying, concentration, recrystallization |
| Yield | Up to 90% for quinoxaline intermediate |
Though this method targets a quinoxaline derivative, it demonstrates the feasibility of using substitution and reduction cyclization in pyrazole derivative synthesis and can inspire analogous routes for the target compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Bromination | 1-(2-fluorophenyl)-1H-pyrazole | Bromine, Acetic acid, 0°C to RT, 16 h | 46 | Selective bromination on phenyl ring |
| N-Alkylation | 1H-pyrazole + 4-bromo-2-fluorobenzyl bromide | K2CO3, DMF, 80-100°C, several hours | Not specified | Produces N-substituted pyrazole |
| Regioselective Condensation | α-Benzotriazolylenones + methyl/phenylhydrazines | Basic medium, removal of benzotriazole | 50-94 | For tetrasubstituted pyrazoles |
| Substitution and Reduction Cyclization (Patent) | 4-bromo-2-nitroaniline + 2-bromo-1-(1-methyl-1H-pyrazol-4-yl) ethanone | Indium, HCl, reflux, 50-150°C | Up to 90 | For quinoxaline intermediates |
Research Findings and Considerations
- The direct bromination method offers a straightforward approach but moderate yield, suitable for small-scale synthesis or when regioselectivity is critical.
- N-alkylation provides a versatile route to attach the substituted benzyl group to pyrazole nitrogen, allowing structural diversity.
- Advanced condensation methods enable functionalization at multiple positions but are more complex and may require multiple steps.
- Reduction cyclization strategies using metals like indium can efficiently construct heterocyclic frameworks but are more applicable to complex intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine or fluorine atoms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Dehalogenated products or products with reduced functional groups.
Scientific Research Applications
Biological Applications
The compound has shown significant potential in various biological applications:
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, structural modifications to similar pyrazoles have led to enhanced anti-tumor efficacy, suggesting that 1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole may possess similar properties .
2. Antimicrobial Properties
Studies on related compounds have demonstrated effectiveness against bacterial strains, positioning this compound as a candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing more complex drug candidates. Its halogenated structure allows for specific interactions with biological targets, enhancing its potential as a lead compound in drug development .
Agrochemical Applications
The unique properties of this compound also extend to agrochemicals. Its reactivity makes it suitable for developing pesticides and herbicides that target specific biochemical pathways in pests .
Material Science
In material science, pyrazoles are being investigated for their use in creating novel materials with specific electronic or optical properties. The incorporation of halogens can modify the electronic characteristics of materials, making them useful in various applications including sensors and organic electronics .
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole Derivatives
Structural and Electronic Comparisons
Pyrazole derivatives often exhibit modulated reactivity and biological activity based on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Physical Properties of Selected Pyrazole Derivatives
Key Observations :
- Steric Effects : Bulkier substituents, such as biphenyl (e.g., 1-(4'-methoxy-[biphenyl]-2-yl)-1H-pyrazole), may reduce metabolic stability but improve selectivity in receptor interactions .
- Halogen Effects : Bromo substituents generally increase molecular weight and lipophilicity compared to chloro analogs, as seen in isostructural chloro/bromo derivatives with enhanced antimicrobial activity for bromo-containing compounds .
Biological Activity
1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The presence of bromine and fluorine substituents on the phenyl ring enhances its biological activity and reactivity, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is C11H10BrFN2, with a molecular weight of approximately 269.11 g/mol. Its structural features contribute to its potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The halogen substituents may enhance binding affinity, allowing for modulation of target activity. The nitro group can participate in redox reactions, generating reactive intermediates that may interact with biological macromolecules.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial potential .
- Biofilm Inhibition : Certain derivatives effectively inhibited biofilm formation, which is crucial in treating chronic infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied:
- Cell Line Studies : this compound and its analogs have shown significant cytotoxic effects on various cancer cell lines. For example, one study reported an IC50 value of 25 nM against CDK2 in A549 cancer cells, demonstrating effective cell cycle arrest .
- Comparative Efficacy : In comparative studies, some pyrazole derivatives exhibited GI50 values ranging from 25.2 ± 3.2 µM against Raji and HL60 cell lines, showcasing their potential as anticancer agents .
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties:
- Inhibition Studies : Compounds derived from pyrazoles have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Mechanistic Insights : The anti-inflammatory effects are believed to result from the inhibition of specific inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
A summary of significant findings related to the biological activity of pyrazole derivatives is presented in the following table:
| Study | Compound | Target/Cell Line | Activity | IC50/Effectiveness |
|---|---|---|---|---|
| Inceler et al. | Pyrazole Derivative | A549 Cancer Cells | Anticancer | IC50 = 25 nM |
| Gamal et al. | Newer Pyrazole Derivative | A375 Cell Line | Anticancer | Significant inhibition |
| Xu et al. | N-Arylpyrazoles | Bel-7402 Cells | Anticancer | 1.5 times inhibition vs. cisplatin |
| Koca et al. | Benzoyl-Pyrazole Derivatives | HepG2, Jurkat Cells | Anticancer | Significant potential for kinase inhibition |
| Zheng et al. | Benzimidazole-Pyrazole Derivative | U937, K562 Cells | Anticancer | Inhibition of Aurora A/B kinase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
